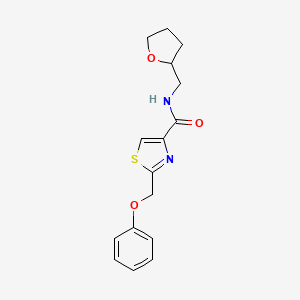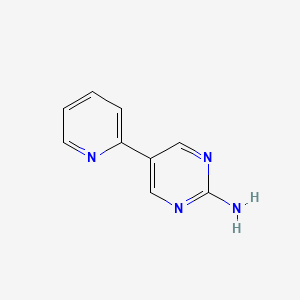![molecular formula C17H26ClN3O B7469752 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine is a chemical compound that has been extensively studied in scientific research for its various biochemical and physiological effects. This compound is also known as BRL-15572 and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
作用机制
The mechanism of action of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the modulation of various neurotransmitter systems in the brain. This compound has been found to act as a selective antagonist at the 5-HT2C receptor, which is involved in the regulation of mood and anxiety. This antagonism leads to an increase in the release of dopamine and norepinephrine, which has been linked to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which has been linked to its anxiolytic and antidepressant effects. Additionally, this compound has been found to decrease the activity of the HPA axis, which is involved in the stress response. This decrease in activity has been linked to the anxiolytic effects of this compound.
实验室实验的优点和局限性
The advantages of using 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in lab experiments include its high purity and reproducibility. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for studying the mechanisms of anxiety and depression. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and facilities for its synthesis and handling.
未来方向
There are several future directions for the study of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine. One possible direction is the development of more selective and potent compounds that target the 5-HT2C receptor. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the study of the biochemical and physiological effects of this compound in animal models could provide valuable insights into the mechanisms of anxiety and depression.
合成方法
The synthesis of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the reaction of 4-(4-Chlorophenyl)piperazine with 3-bromopropylmorpholine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been extensively studied and optimized for its efficiency and reproducibility.
科学研究应用
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. This compound has been found to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation has been linked to the anxiolytic and antidepressant effects of this compound.
属性
IUPAC Name |
4-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c18-16-2-4-17(5-3-16)21-10-8-19(9-11-21)6-1-7-20-12-14-22-15-13-20/h2-5H,1,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOEVWNKYFXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)


![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)
![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)
